Cas no 1089602-23-2 (Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro-)
Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro-
- 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine
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- Inchi: 1S/C13H12N2O4/c1-9-3-5-11(12(7-9)18-2)19-13-6-4-10(8-14-13)15(16)17/h3-8H,1-2H3
- InChI Key: GTICUUNFGHYGSM-UHFFFAOYSA-N
- SMILES: C1(OC2=CC=C(C)C=C2OC)=NC=C([N+]([O-])=O)C=C1
Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37287-0.05g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 0.05g |
$64.0 | 2023-07-01 | |
| Enamine | EN300-37287-0.1g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 0.1g |
$66.0 | 2023-07-01 | |
| Enamine | EN300-37287-0.25g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 0.25g |
$92.0 | 2023-07-01 | |
| Enamine | EN300-37287-0.5g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 0.5g |
$175.0 | 2023-07-01 | |
| Enamine | EN300-37287-1.0g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 1.0g |
$256.0 | 2023-07-01 | |
| Enamine | EN300-37287-2.5g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 2.5g |
$503.0 | 2023-07-01 | |
| Enamine | EN300-37287-5.0g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 5.0g |
$743.0 | 2023-07-01 | |
| Enamine | EN300-37287-10.0g |
2-(2-methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 90% | 10.0g |
$1101.0 | 2023-07-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358053-50mg |
2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 95% | 50mg |
¥1497.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358053-100mg |
2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine |
1089602-23-2 | 95% | 100mg |
¥1663.00 | 2024-08-09 |
Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- Suppliers
Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro-
Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- (CAS No. 1089602-23-2): A Comprehensive Overview
Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- (CAS No. 1089602-23-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its nitro and methoxy substituents, exhibits a unique structural framework that makes it a promising candidate for various pharmaceutical applications. The presence of these functional groups not only influences its chemical reactivity but also contributes to its potential biological activity, making it an intriguing subject for further research.
The nitro group at the 5-position of the pyridine ring is a well-known pharmacophore in medicinal chemistry, often associated with potent biological effects. In recent years, nitroaromatic compounds have been extensively studied for their roles in antimicrobial, anticancer, and anti-inflammatory therapies. The specific arrangement of the nitro group in Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- suggests that it may interact with biological targets in a manner distinct from other nitroaromatic compounds, potentially offering novel therapeutic opportunities.
Additionally, the methoxy and phenoxy substituents contribute to the compound's complexity and diversity. These groups are commonly found in many bioactive molecules and are known to enhance solubility and metabolic stability. The combination of these features in Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- makes it a versatile scaffold for drug discovery. Researchers have been exploring derivatives of this compound to optimize its pharmacokinetic properties and improve its efficacy in various disease models.
In the context of recent advancements in chemical biology, Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- has been investigated for its potential role in modulating enzyme activity. Studies have shown that nitroaromatic compounds can act as inhibitors or activators of key enzymes involved in metabolic pathways. The structural features of this compound may allow it to selectively target specific enzymes, thereby providing a basis for the development of targeted therapies. For instance, its ability to interact with enzymes such as cytochrome P450 may have implications for drug metabolism and toxicity studies.
The synthesis of Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group typically involves nitration reactions, which must be carefully monitored to avoid over-nitration or decomposition. The presence of the methoxy and phenoxy groups necessitates additional steps to ensure their proper positioning on the pyridine core. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro-, is its potential as a lead compound for drug development. Researchers have been leveraging computational chemistry techniques to predict its binding affinity to various biological targets. These studies have revealed that this compound may interact with proteins involved in signal transduction pathways, making it a candidate for treating diseases such as cancer and neurodegenerative disorders. The integration of experimental data with computational models has provided valuable insights into the structure-activity relationships (SAR) of this compound.
The pharmacological profile of Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- is still under investigation, but preliminary findings suggest that it possesses promising properties for therapeutic use. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key cellular processes. Additionally, its interaction with inflammatory pathways has been explored, indicating potential benefits in managing chronic inflammatory diseases. These findings underscore the importance of further research to fully elucidate its therapeutic potential.
The chemical stability and shelf life of Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro-, are critical factors that must be considered during storage and handling. Like many organic compounds containing nitro groups, it may be sensitive to light and moisture, necessitating proper storage conditions to maintain its integrity. Quality control measures are essential to ensure consistency in batch-to-batch performance, which is crucial for both research purposes and potential clinical applications.
In conclusion, Pyridine, 2-(2-methoxy-4-methylphenoxy)-5-nitro- (CAS No. 1089602-23-2) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, while recent advancements in chemical biology continue to uncover new avenues for exploration. As our understanding of this compound grows, so too does the promise of developing novel therapies based on its molecular framework.
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